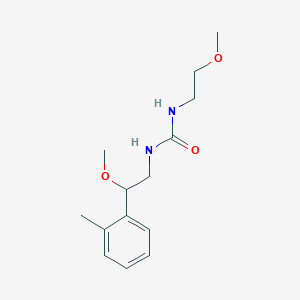

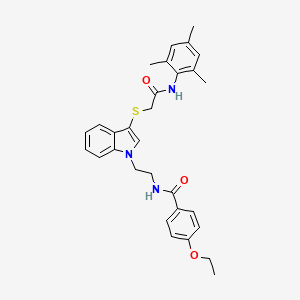

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MTMU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising compound for further research.

科学的研究の応用

New Detachable Poly(ethylene glycol) Conjugates

A novel strategy for reversible attachment of methoxypoly(ethylene glycol) (mPEG) to amino-containing substrates has been described, utilizing a benzyl carbamate linkage substituted with a disulfide. This method, exemplified by the preparation of mPEG-DTB-alcohol and its attachment to distearoylphosphatidylethanolamine (DSPE), results in lipopolymers that can lose their polymer coating under conditions mimicking in vivo environments, with implications for drug delivery (Zalipsky et al., 1999).

Directed Lithiation of Urea Derivatives

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-Methoxyphenyl)ethyl]carbamate has been shown to yield high yields of substituted products, indicating the potential for these reactions in the synthesis of complex organic molecules (Smith et al., 2013).

Urea-Methylamine Mixture as Osmolyte

Research has explored why certain organisms use a mixture of urea and methylamines as osmolytes, demonstrating that this combination, acting as a denaturant and a stabilizer, affects the transition temperature of proteins in a manner that is essentially the algebraic sum of their individual effects when used separately (Lin & Timasheff, 1994).

Regioselective Reactions of Urea Derivatives

Studies on N-(carboxyalkyl)ureas and N-(aminoethyl)ureas have provided insights into their regioselective reactions with glyoxal and 1,2-dioxo-1,2-diphenylethane, affecting the synthesis of various substituted glycolurils, which could have implications in the development of new chemical entities (Kravchenko et al., 2014).

Synthesis and Application in Enzyme Inhibition

The synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, along with inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, demonstrates the potential use of cyclic urea derivatives in the development of therapeutic agents (Sujayev et al., 2016).

特性

IUPAC Name |

1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-11-6-4-5-7-12(11)13(19-3)10-16-14(17)15-8-9-18-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOUVIOMQMAOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NCCOC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)

![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)

![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)

![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)

![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)